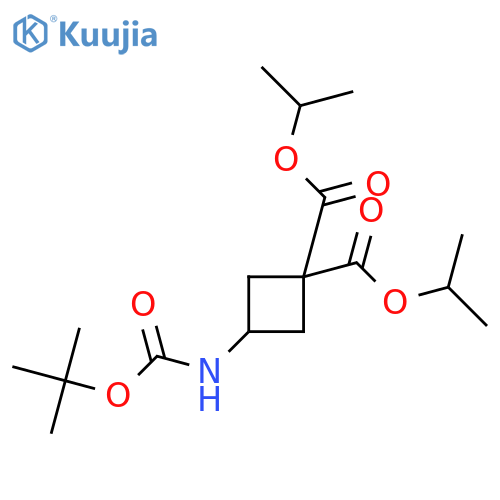

Cas no 1363382-20-0 (diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate)

diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate 化学的及び物理的性質

名前と識別子

-

- Diisopropyl 3-((tert-butoxycarbonyl)amino)cyclobutane-1,1-dicarboxylate

- 3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester

- dipropan-2-yl 3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1,1-dicarboxylate

- 1,1-bis(propan-2-yl) 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1,1-dicarboxylate

- PB21530

- OR317081

- AK171146

- Diisopropyl 3-(Boc-amino)cyclobutane-1,1-dicarboxylate

- Diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate

- 3-(BOC-AMINO)CYCLOBUTAN

- DTXSID101111041

- AKOS025291012

- SCHEMBL25370788

- 1,1-Cyclobutanedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1,1-bis(1-methylethyl) ester

- Diisopropyl3-((tert-butoxycarbonyl)amino)cyclobutane-1,1-dicarboxylate

- 1,1-DIISOPROPYL 3-[(TERT-BUTOXYCARBONYL)AMINO]CYCLOBUTANE-1,1-DICARBOXYLATE

- CS-0052772

- AS-34135

- MFCD20922763

- SY017043

- 1363382-20-0

- 3-TERT-BUTOXYCARBONYLAMINO-CYCLOBUTANE-1,1-DICARBOXYLIC ACID DIISOPROPYL ESTER

- 875-128-0

- diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate

-

- MDL: MFCD20922763

- インチ: 1S/C17H29NO6/c1-10(2)22-13(19)17(14(20)23-11(3)4)8-12(9-17)18-15(21)24-16(5,6)7/h10-12H,8-9H2,1-7H3,(H,18,21)

- InChIKey: GKOKDSCWLNRKGQ-UHFFFAOYSA-N

- SMILES: O(C([H])(C([H])([H])[H])C([H])([H])[H])C(C1(C(=O)OC([H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C([H])(C1([H])[H])N([H])C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])=O

計算された属性

- 精确分子量: 343.19948764g/mol

- 同位素质量: 343.19948764g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 6

- 重原子数量: 24

- 回転可能化学結合数: 9

- 複雑さ: 462

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 90.9

- XLogP3: 2.9

diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| abcr | AB453892-1 g |

3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester, 95%; . |

1363382-20-0 | 95% | 1g |

€240.20 | 2023-07-18 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB116525-25G |

diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate |

1363382-20-0 | 97% | 25g |

¥ 6,402.00 | 2023-03-31 | |

| abcr | AB453892-10 g |

3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester, 95%; . |

1363382-20-0 | 95% | 10g |

€1,032.40 | 2023-07-18 | |

| Chemenu | CM106669-25g |

1,1-bis(propan-2-yl) 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1,1-dicarboxylate |

1363382-20-0 | 95+% | 25g |

$1100 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-SB7786-1g |

3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester - SB7786 |

1363382-20-0 | 97.0% | 1g |

2422.0CNY | 2021-07-14 | |

| Chemenu | CM106669-5g |

1,1-bis(propan-2-yl) 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1,1-dicarboxylate |

1363382-20-0 | 95+% | 5g |

$396 | 2021-08-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | ST-SB7786-25g |

3-tert-Butoxycarbonylamino-cyclobutane-1,1-dicarboxylic acid diisopropyl ester - SB7786 |

1363382-20-0 | 97.0% | 25g |

20520.0CNY | 2021-07-14 | |

| eNovation Chemicals LLC | D496961-1G |

1,1-bis(propan-2-yl) 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1,1-dicarboxylate |

1363382-20-0 | 97% | 1g |

$150 | 2024-05-23 | |

| eNovation Chemicals LLC | D496961-10G |

1,1-bis(propan-2-yl) 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1,1-dicarboxylate |

1363382-20-0 | 97% | 10g |

$720 | 2024-05-23 | |

| eNovation Chemicals LLC | D496961-25G |

1,1-bis(propan-2-yl) 3-{[(tert-butoxy)carbonyl]amino}cyclobutane-1,1-dicarboxylate |

1363382-20-0 | 97% | 25g |

$1205 | 2024-05-23 |

diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate 関連文献

-

Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

-

6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645

-

Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278

diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylateに関する追加情報

Diisopropyl 3-(tert-Butoxycarbonylamino)cyclobutane-1,1-dicarboxylate: A Versatile Compound in Medicinal Chemistry

Diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate (CAS No. 1363382-20-0) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications. This compound is characterized by its cyclobutane core, which is functionalized with a tert-butoxycarbonyl (Boc) protected amino group and two diisopropyl ester moieties. The combination of these functionalities makes it a valuable intermediate in the synthesis of various bioactive molecules.

The cyclobutane ring is a four-membered cyclic structure that exhibits unique conformational properties. Unlike larger cyclic systems, the cyclobutane ring is highly strained, which can influence the reactivity and stability of the molecule. This strain can be harnessed to control the stereochemistry and conformation of molecules, making it an attractive scaffold for the design of bioactive compounds. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amino functionality allows for controlled deprotection, enabling sequential functionalization and modification steps in synthetic pathways.

The diisopropyl ester moieties in diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate provide additional synthetic handles that can be exploited for further derivatization. These ester groups can be selectively hydrolyzed to carboxylic acids or converted to other functional groups, such as amides or esters with different alkyl or aryl substituents. This versatility makes the compound a valuable starting material for the synthesis of a wide range of derivatives with diverse biological activities.

In recent years, there has been a growing interest in the use of cyclobutane-containing compounds in drug discovery and development. One notable application is in the design of inhibitors for specific protein-protein interactions (PPIs). PPIs are critical for many biological processes, and their modulation can have therapeutic benefits in various diseases, including cancer and neurodegenerative disorders. The strained nature of the cyclobutane ring can mimic certain protein binding motifs, making it an attractive scaffold for developing PPI inhibitors.

A study published in the Journal of Medicinal Chemistry highlighted the use of cyclobutane-containing compounds as potent inhibitors of the p53-MDM2 interaction. The p53 tumor suppressor protein is frequently mutated or inactivated in human cancers, and its reactivation through inhibition of MDM2 has been a promising therapeutic strategy. The authors demonstrated that a cyclobutane-based inhibitor derived from diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate exhibited high affinity and selectivity for MDM2, leading to enhanced p53 activity and apoptosis in cancer cells.

Beyond PPI inhibition, cyclobutane-containing compounds have also shown promise in other therapeutic areas. For example, they have been explored as antiviral agents against RNA viruses such as influenza and SARS-CoV-2. The unique conformational properties of these compounds can interfere with viral replication processes, making them potential leads for antiviral drug development.

The synthetic accessibility of diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate has been well-established through various synthetic routes. One common approach involves the cyclization of linear precursors followed by functional group transformations to introduce the Boc-protected amino group and diisopropyl ester moieties. These synthetic strategies have been optimized to achieve high yields and stereoselectivity, making it feasible to produce large quantities of this compound for further research and development.

In conclusion, diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate (CAS No. 1363382-20-0) is a versatile compound with significant potential in medicinal chemistry. Its unique structural features make it an attractive scaffold for the design and synthesis of bioactive molecules with diverse applications in drug discovery and development. Ongoing research continues to uncover new opportunities for this compound, further solidifying its importance in the field.

1363382-20-0 (diisopropyl 3-(tert-butoxycarbonylamino)cyclobutane-1,1-dicarboxylate) Related Products

- 1384428-80-1(hex-5-ene-1,2-diamine dihydrochloride)

- 1796722-56-9(1-(2-{[(Benzyloxy)carbonyl]amino}ethyl)-5-oxopyrrolidine-3-carboxylic acid)

- 2138100-14-6(1-Cyclopentyl-4,4-dimethylcyclohex-2-en-1-ol)

- 1965310-42-2(3-Fluoro-pyrrolo[1,2-a]pyrimidine)

- 1210279-13-2(3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(4-ethoxy-3-methoxyphenyl)methyl]propanamide)

- 2171709-68-3(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamidomethyl}pyridine-4-carboxylic acid)

- 2060027-93-0(tert-butyl 6-(cyanomethyl)-2,3-dihydro-1H-indole-1-carboxylate)

- 1491137-94-0(2-(5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol)

- 1805127-67-6(6-Methoxy-4-nitro-2-(trifluoromethoxy)pyridine-3-carboxaldehyde)

- 2137836-81-6(Ethyl 4-fluoro-4-methoxybut-2-ynoate)